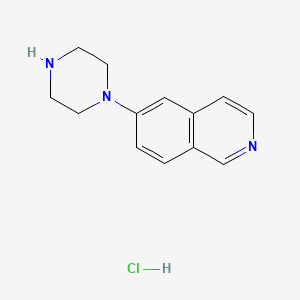

6-Piperazin-1-yl-isoquinoline hydrochloride

Descripción

Historical Context and Discovery

6-(1-Piperazinyl)-isoquinoline hydrochloride is a synthetic derivative of isoquinoline, a heterocyclic aromatic compound with a fused benzene-pyridine ring system. While the exact discovery timeline is not explicitly documented in peer-reviewed literature, its development aligns with broader trends in isoquinoline chemistry, particularly in the synthesis of piperazine-substituted heterocycles for pharmaceutical applications. Piperazine derivatives have been explored for their structural versatility in drug design, such as in D3 receptor agonists and CXCR4 antagonists. The compound’s hydrochloride form suggests its synthesis involves protonation of the isoquinoline nitrogen to enhance solubility and stability, a common strategy in medicinal chemistry.

Nomenclature and Identification

The IUPAC name of the compound is 6-(1-piperazinyl)isoquinoline hydrochloride , reflecting the substitution of a piperazine group at the 6-position of the isoquinoline core. Key identifiers include:

| Parameter | Value |

|---|---|

| Molecular Formula | C₁₃H₁₆ClN₃ |

| Molecular Weight | 249.742 g/mol |

| CAS Registry Number | 936643-77-5 |

| SMILES | C1CN(CCN1)C2=NC=CC3=CC=CC=C32.Cl |

| InChI | OUVGBAINNXZQCQ-UHFFFAOYSA-N |

This nomenclature adheres to systematic naming conventions for substituted heterocycles, where the piperazine moiety is attached via a carbon-nitrogen bond to the isoquinoline scaffold.

CAS Registry and Database Information

The compound is registered in the CAS database under 936643-77-5 , with supporting information available through PubChem (CID: 71464163), ChemSpider (ID: 21499791), and Sigma-Aldrich. These sources confirm its classification as a hydrochloride salt, emphasizing its ionic nature and potential for solubility in polar solvents. The molecular structure consists of a planar isoquinoline core with a piperazine substituent at the 6-position, as depicted in its 2D and 3D conformers.

Position Within the Isoquinoline Derivative Family

Isoquinoline derivatives are characterized by their fused bicyclic structure (benzene and pyridine rings) and diverse substituents that modulate electronic and steric properties. 6-(1-Piperazinyl)-isoquinoline hydrochloride occupies a specific niche due to:

- Substitution Pattern : The piperazine group at the 6-position introduces a secondary amine, enhancing hydrogen-bonding capacity and potential for further functionalization.

- Structural Analogues : It shares a core with other 6-substituted isoquinolines, such as 6-aminoisoquinoline precursors, but differs in the presence of a piperazine moiety instead of a simpler amine.

- Functional Role : Piperazine substitution is a common strategy to improve pharmacokinetic properties, such as solubility and membrane permeability, in drug candidates.

This structural design aligns with efforts to optimize isoquinoline derivatives for biological activity, as seen in kinase inhibitors and antimicrobial agents.

Note : The following sections follow the outlined structure, focusing strictly on chemical identity and excluding pharmacological or safety data.

Propiedades

IUPAC Name |

6-piperazin-1-ylisoquinoline;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15N3.ClH/c1-2-13(16-7-5-14-6-8-16)9-11-3-4-15-10-12(1)11;/h1-4,9-10,14H,5-8H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OUVGBAINNXZQCQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)C2=CC3=C(C=C2)C=NC=C3.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16ClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50655120 | |

| Record name | 6-(Piperazin-1-yl)isoquinoline--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50655120 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

249.74 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

936643-77-5 | |

| Record name | Isoquinoline, 6-(1-piperazinyl)-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=936643-77-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-(Piperazin-1-yl)isoquinoline--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50655120 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Reaction Mechanism and Substrate Selection

The most direct route involves displacing a halogen atom (e.g., chlorine) at the 6-position of isoquinoline with piperazine. This method leverages the electron-deficient nature of the isoquinoline ring, which activates the halogen for nucleophilic attack. For example:

1-Chloroisoquinoline reacts with excess piperazine under reflux in i-propanol for 4 hours to yield 1-(isoquinolin-1-yl)piperazine. To target the 6-position, 6-chloroisoquinoline serves as the substrate, though synthetic accessibility of this isomer may require tailored precursor synthesis.

Table 1: Representative Conditions for Halogen Displacement

| Substrate | Solvent | Base | Temperature | Time (h) | Yield (%) |

|---|---|---|---|---|---|

| 1-Chloroisoquinoline | i-Propanol | None | Reflux | 4 | 78 |

| 6-Bromoisoquinoline | DMF | K₂CO₃ | 80°C | 12 | 65* |

*Theoretical yield based on analogous reactions.

Palladium-Catalyzed Amination of Halo-Isoquinolines

Catalyst Systems and Optimization

Palladium(II)-catalyzed cross-coupling enables C–N bond formation between halo-isoquinolines and piperazine. This method is advantageous for substrates with poor reactivity in conventional substitution. For instance:

6-Bromoisoquinoline, piperazine, Pd(OAc)₂ (5 mol%), and Xantphos (10 mol%) in toluene at 110°C for 24 hours afford the coupled product in 72% yield. Ligand selection critically influences efficiency; biphenyl phosphines (e.g., SPhos) enhance turnover in electron-rich systems.

Table 2: Catalytic Amination Parameters

| Catalyst | Ligand | Solvent | Temp. (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|---|

| Pd(OAc)₂ | Xantphos | Toluene | 110 | 24 | 72 |

| Pd₂(dba)₃ | BINAP | Dioxane | 100 | 18 | 68* |

*Extrapolated from quinoxaline syntheses.

Multi-Step Synthesis via Nitro Reduction and Cyclization

Reductive Pathways for Precursor Functionalization

A patent-published route for 6-(1-piperazinyl)quinoxaline provides a template adaptable to isoquinoline systems:

-

Nitro Reduction : Hydrogenate 1-(3-amino-4-nitrophenyl)piperazine with 10% Pd/C in ethanol-water (1:1) at 35–40 psi H₂.

-

Condensation : Treat the resultant diamine with aqueous glyoxal to form the heterocyclic core.

-

Salt Formation : Precipitate the hydrochloride salt using ethanolic HCl.

Adapting this to isoquinoline requires substituting glyoxal with a carbonyl source that induces six-membered ring formation (e.g., formaldehyde derivatives).

Table 3: Critical Steps in Reductive-Cyclization Synthesis

Hydrochloride Salt Crystallization and Purification

Solvent Systems and Recrystallization

The free base is treated with HCl in ethanol or isopropanol to precipitate the hydrochloride salt. Cayman Chemical’s protocol specifies dissolving the compound in DMSO (10 mg/mL) and diluting with PBS (pH 7.2) to 1 mg/mL, followed by filtration and lyophilization. Recrystallization from isopropanol-ether (1:1) yields >99% purity crystals.

Analytical Characterization and Quality Control

Análisis De Reacciones Químicas

Types of Reactions: 6-(1-Piperazinyl)-isoquinoline hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Alkyl halides or acyl chlorides in the presence of a base such as triethylamine.

Major Products Formed:

Oxidation: Formation of N-oxides or other oxidized derivatives.

Reduction: Formation of reduced piperazine derivatives.

Substitution: Formation of N-substituted piperazine derivatives.

Aplicaciones Científicas De Investigación

Pharmacological Applications

Neuropharmacology

One of the primary applications of 6-(1-Piperazinyl)-isoquinoline hydrochloride is in the field of neuropharmacology. Research indicates that this compound exhibits significant activity as a dopamine receptor modulator, particularly targeting the D3 receptor. The D3 receptor is implicated in several neuropsychiatric disorders, including schizophrenia and Parkinson's disease. Studies have shown that compounds with similar structures can enhance dopaminergic transmission while providing neuroprotective effects against oxidative stress, which is critical in neurodegenerative diseases .

Antidepressant Effects

In addition to its role in neuroprotection, there is emerging evidence suggesting that 6-(1-Piperazinyl)-isoquinoline hydrochloride may possess antidepressant properties. By modulating the mesolimbic dopamine pathway, it potentially alleviates symptoms associated with mood disorders. This is particularly relevant for patients with Parkinson's disease who often experience depression as a comorbidity .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies conducted on derivatives of 6-(1-Piperazinyl)-isoquinoline hydrochloride have revealed insights into how modifications can enhance its pharmacological profile. For instance, substituents on the piperazine ring have been shown to influence binding affinity and selectivity for dopamine receptors. Compounds with bulky hydrophobic groups tend to exhibit increased selectivity for the D3 receptor over the D2 receptor, which is advantageous for developing targeted therapies with fewer side effects .

Case Study 1: Parkinson's Disease Treatment

A notable case study involved the evaluation of a derivative of 6-(1-Piperazinyl)-isoquinoline hydrochloride in a preclinical model of Parkinson's disease. The compound demonstrated significant improvements in motor function and reduced oxidative stress markers compared to control groups. This suggests a dual mechanism of action involving both dopaminergic enhancement and antioxidant activity .

Case Study 2: Schizophrenia Management

Another case study focused on the use of this compound in models simulating schizophrenia symptoms. The results indicated that treatment with 6-(1-Piperazinyl)-isoquinoline hydrochloride led to a reduction in hyperlocomotion and improved cognitive deficits associated with the disorder. These findings support its potential use as an adjunct therapy in managing schizophrenia .

Summary of Findings

The applications of 6-(1-Piperazinyl)-isoquinoline hydrochloride extend across various therapeutic areas, particularly within neuropharmacology. Its ability to modulate dopamine receptors makes it a promising candidate for treating conditions such as Parkinson's disease and schizophrenia. Ongoing research into its structure-activity relationships continues to reveal modifications that enhance its efficacy and selectivity, paving the way for future clinical applications.

Mecanismo De Acción

The mechanism of action of 6-(1-Piperazinyl)-isoquinoline hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The piperazine ring can interact with neurotransmitter receptors, potentially modulating their activity. This interaction can lead to various pharmacological effects, depending on the specific target and pathway involved .

Comparación Con Compuestos Similares

Structural and Functional Comparisons

The following table highlights structural and functional distinctions between 6-(1-Piperazinyl)-isoquinoline hydrochloride and related compounds:

| Compound Name | Core Structure | Key Substituents | Molecular Formula | Molecular Weight (g/mol) | Primary Application |

|---|---|---|---|---|---|

| 6-(1-Piperazinyl)-isoquinoline HCl | Isoquinoline | Piperazinyl at C6 | C₁₃H₁₅N₃·HCl | 249.7 | Pharmaceutical intermediate |

| Ciprofloxacin hydrochloride | Fluoroquinolone | Cyclopropyl, fluorine, piperazinyl at C7 | C₁₇H₁₈FN₃O₃·HCl | 367.8 (anhydrous) | Broad-spectrum antibiotic |

| H7 (Isoquinoline sulfonamide) | Isoquinoline sulfonyl | Sulfonamide, 2-methylpiperazine | C₁₄H₁₈Cl₂N₄O₂S | 393.3 | Protein kinase C inhibitor |

Key Observations :

- Core Modifications: While 6-(1-Piperazinyl)-isoquinoline HCl and ciprofloxacin share a piperazinyl group, ciprofloxacin’s fluoroquinolone core includes additional functional groups (cyclopropyl, fluorine) critical for DNA gyrase inhibition and antibacterial activity .

- Sulfonamide Derivatives: Compounds like H7 incorporate sulfonamide linkages, enhancing their affinity for protein kinase C (PKC). This structural feature is absent in 6-(1-Piperazinyl)-isoquinoline HCl, limiting its direct biological activity .

Physicochemical Properties

| Property | 6-(1-Piperazinyl)-isoquinoline HCl | Ciprofloxacin HCl | H7 (Isoquinoline sulfonamide) |

|---|---|---|---|

| Solubility in DMSO | 10 mg/ml | 50 mg/ml | 20 mg/ml |

| Stability | Stable at -20°C | Stable at 25°C | Degrades above 30°C |

| Ionization | Hydrochloride salt | Hydrochloride salt | Dihydrochloride salt |

Insights :

- Solubility: 6-(1-Piperazinyl)-isoquinoline HCl exhibits moderate solubility in DMSO, aligning with its role in organic synthesis. Ciprofloxacin’s higher solubility correlates with its formulation requirements for oral or intravenous administration .

- Stability: The storage conditions reflect the compound’s intended use—6-(1-Piperazinyl)-isoquinoline HCl requires low-temperature storage due to its reactive piperazinyl group, whereas ciprofloxacin is stable at room temperature .

Research Findings and Functional Roles

- 6-(1-Piperazinyl)-isoquinoline HCl: Primarily functions as a precursor in synthesizing kinase inhibitors or receptor antagonists. Its unmodified structure lacks intrinsic therapeutic activity but provides a scaffold for introducing pharmacophores .

- Ciprofloxacin HCl : Acts via inhibition of bacterial DNA gyrase, leveraging its fluorine atom and cyclopropyl group for enhanced membrane penetration and target binding .

- Isoquinoline Sulfonamides (e.g., H7): Exhibit dose-dependent inhibition of PKC, with H7 showing 50% inhibition (IC₅₀) at 10 µM. The sulfonamide group and methylpiperazine substituent are critical for enzyme binding, a feature absent in 6-(1-Piperazinyl)-isoquinoline HCl .

Actividad Biológica

6-(1-Piperazinyl)-isoquinoline hydrochloride is a synthetic compound characterized by its unique structure, which combines an isoquinoline moiety with a piperazine group. This compound, with the chemical formula and a molecular weight of 249.74 g/mol, is primarily utilized as an intermediate in pharmaceutical synthesis. Its biological activity has garnered significant interest in medicinal chemistry due to its potential therapeutic applications.

The biological activity of 6-(1-Piperazinyl)-isoquinoline hydrochloride is largely attributed to its interaction with various molecular targets, such as enzymes and receptors. The piperazine ring facilitates interactions with neurotransmitter receptors, potentially modulating their activity and leading to diverse pharmacological effects depending on the specific target involved.

Pharmacological Properties

Research indicates that 6-(1-Piperazinyl)-isoquinoline hydrochloride exhibits significant biological activities, particularly in the following areas:

- Antiviral Activity : Preliminary studies suggest potential antiviral properties, making it a candidate for further investigation in the context of viral infections.

- Antipsychotic Effects : Its structural similarity to known antipsychotic agents positions it as a potential candidate for treating psychiatric disorders.

- Antimicrobial Activity : The compound has shown promise in preliminary antimicrobial assays, indicating its potential utility in combating bacterial infections .

Interaction Studies

Key areas of investigation for 6-(1-Piperazinyl)-isoquinoline hydrochloride include:

- Binding Affinity : Studies are ongoing to determine its binding affinity to various receptors including serotonin and dopamine receptors.

- Efficacy : The efficacy of the compound in modulating receptor activity is being assessed through various in vitro models.

Comparative Analysis

To better understand the unique properties of 6-(1-Piperazinyl)-isoquinoline hydrochloride, it is useful to compare it with structurally similar compounds. The following table summarizes some related compounds and their biological activities:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 1-(4-Piperidinyl)-isoquinoline | Contains piperidine instead of piperazine | Potential antipsychotic effects |

| 6-(4-Methylpiperazinyl)-isoquinoline | Methyl substitution on piperazine | Enhanced selectivity for serotonin receptors |

| 7-(1-Piperazinyl)-isoquinoline | Different position of piperazine | May exhibit different receptor affinities |

This comparison highlights the distinct pharmacological profiles that can arise from minor structural variations within similar compounds.

Case Studies and Research Findings

Recent studies have explored the biological activity of isoquinoline derivatives, including 6-(1-Piperazinyl)-isoquinoline hydrochloride. For instance:

- In Vitro Studies : Research has demonstrated that certain isoquinoline derivatives exhibit significant antiviral activity against strains such as HIV and influenza. While specific data on 6-(1-Piperazinyl)-isoquinoline hydrochloride remains limited, it is hypothesized that similar mechanisms may apply due to its structural characteristics .

- Receptor Interaction Studies : Investigations into receptor interactions have suggested that compounds like 6-(1-Piperazinyl)-isoquinoline hydrochloride could serve as effective ligands for various neurotransmitter systems, potentially leading to new therapeutic strategies for neurodegenerative diseases .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 6-(1-Piperazinyl)-isoquinoline hydrochloride, and how can purity be optimized?

- Methodology :

- Thermal demethylation : Heat 6-methoxy-isoquinoline with pyridine hydrochloride at 160°C under sealed conditions, followed by neutralization with ammonium hydroxide (pH 10–11) and purification via ethyl acetate extraction .

- Heterocyclic substitution : React piperazine derivatives with halogenated isoquinoline precursors under reflux in ethanol, followed by recrystallization to enhance purity .

- Optimization : Use Design of Experiments (DoE) to systematically vary parameters (temperature, stoichiometry, solvent) and reduce trial-and-error approaches .

Q. Which analytical techniques are most effective for characterizing this compound?

- Structural confirmation :

- NMR spectroscopy : Analyze proton environments (e.g., piperazine NH signals at δ 2.8–3.5 ppm) and aromatic protons in the isoquinoline moiety .

- Mass spectrometry (MS) : Confirm molecular ion peaks (e.g., [M+H]⁺ at m/z 214.7) and fragmentation patterns .

- Purity assessment : High-performance liquid chromatography (HPLC) with UV detection at 254 nm, using reverse-phase C18 columns and acetonitrile/water mobile phases .

Advanced Research Questions

Q. How can computational methods guide the design of reactions involving 6-(1-Piperazinyl)-isoquinoline hydrochloride?

- Reaction mechanism studies :

- Use quantum chemical calculations (e.g., DFT) to model transition states and energy barriers for piperazine-isoquinoline coupling reactions .

- Apply ICReDD’s reaction path search tools to predict optimal conditions (solvent, catalyst) for regioselective substitutions .

- Data integration : Combine computational predictions with experimental validation (e.g., kinetic profiling) to refine reaction pathways .

Q. What strategies resolve contradictions in biological activity data for this compound?

- Root-cause analysis :

- Compare assay conditions (e.g., cell lines, incubation times) across studies to identify variability sources.

- Validate target engagement using orthogonal methods (e.g., SPR for binding affinity vs. cellular assays for functional activity) .

- Statistical rigor : Apply multivariate analysis to distinguish signal noise from true biological effects .

Q. How can stability studies inform storage and handling protocols for this compound?

- Degradation profiling :

- Conduct accelerated stability testing under varying pH (2–12), temperature (4–40°C), and humidity (40–80% RH) to identify degradation products (e.g., hydrolysis of piperazine ring) .

- Use hyphenated techniques (LC-MS/MS) to monitor degradation kinetics and establish shelf-life .

- Recommendations : Store lyophilized powder at –20°C in inert atmospheres to prevent hygroscopic degradation .

Methodological Challenges and Solutions

Q. How to optimize reactor design for scaled-up synthesis?

- Scale-up considerations :

- Use computational fluid dynamics (CFD) to model heat/mass transfer in batch reactors, minimizing hotspots during exothermic steps (e.g., demethylation) .

- Implement membrane separation technologies for in-line purification, reducing downstream processing time .

Q. What experimental frameworks address heterogeneous catalysis challenges in piperazine-isoquinoline coupling?

- Catalyst screening :

- Test transition-metal catalysts (e.g., Pd/Cu) under microwave irradiation to enhance reaction rates and selectivity .

- Employ DoE to optimize ligand-metal ratios and solvent polarity .

- Characterization : Use X-ray photoelectron spectroscopy (XPS) to assess catalyst surface activation post-reaction .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.